

Spectroscopic Data and Analysis of 2,6-Difluorophenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorophenylhydrazine

CAS No.: 119452-66-3

Cat. No.: B046770

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-difluorophenylhydrazine**. Due to the limited availability of experimentally derived public data for this specific compound, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-difluorophenylhydrazine**. These values are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2,6-Difluorophenylhydrazine** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.0	Triplet of Triplets	1H	H-4
~ 6.6 - 6.8	Triplet of Doublets	2H	H-3, H-5
~ 5.5	Broad Singlet	1H	-NH
~ 3.8	Broad Singlet	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data for **2,6-Difluorophenylhydrazine** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 158 (dd)	C-2, C-6
~ 125 (t)	C-4
~ 120 (dd)	C-1
~ 112 (dd)	C-3, C-5

Table 3: Predicted ¹⁹F NMR Data for **2,6-Difluorophenylhydrazine** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ -120 to -140	F-2, F-6

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **2,6-Difluorophenylhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3200	Medium, Broad	N-H stretching (asymmetric and symmetric)
~ 3100 - 3000	Medium	Aromatic C-H stretching
~ 1620 - 1580	Strong	C=C aromatic ring stretching
~ 1500 - 1450	Strong	C=C aromatic ring stretching
~ 1300 - 1200	Strong	C-N stretching
~ 1200 - 1100	Strong	C-F stretching
~ 800 - 750	Strong	Out-of-plane C-H bending

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **2,6-Difluorophenylhydrazine**

m/z	Relative Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
129	Moderate	[M - NH] ⁺
115	Moderate	[M - N ₂ H ₃] ⁺
96	High	[C ₆ H ₄ F ₂] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2,6-difluorophenylhydrazine**. Instrument parameters may need to be optimized for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2,6-difluorophenylhydrazine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz (or higher) NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the solvent peak.
- ^{19}F NMR Acquisition:
 - Instrument: NMR spectrometer with fluorine observation capabilities.

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Appropriate range for fluorinated aromatic compounds (e.g., -100 to -160 ppm).
- Number of Scans: 64-256.
- Relaxation Delay: 1-2 seconds.
- Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

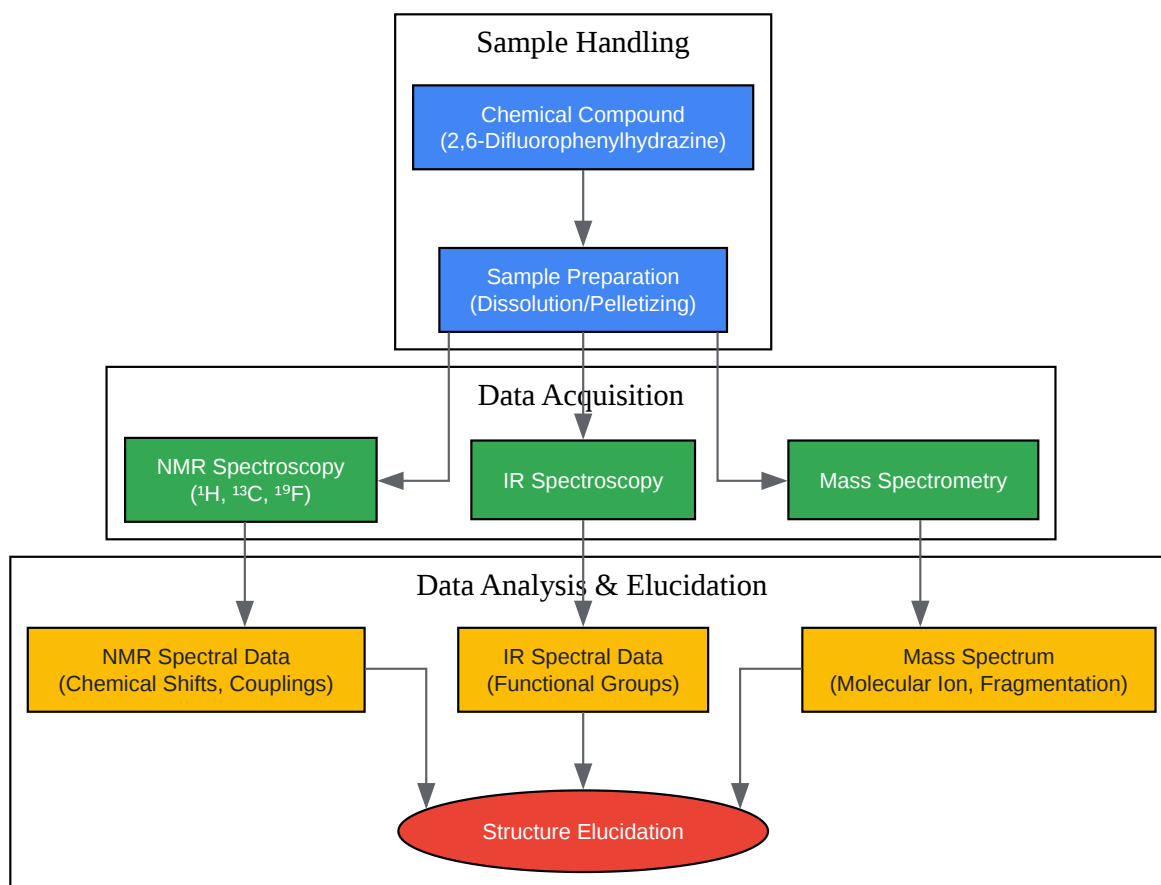
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2,6-difluorophenylhydrazine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32.
 - Resolution: 4 cm^{-1} .
 - Data Collection: Acquire a background spectrum of the empty sample compartment, followed by the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2,6-difluorophenylhydrazine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Instrument: Mass spectrometer with an EI source.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
 - Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting ions are then separated by the mass analyzer and detected.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound.



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Caption: Workflow for Spectroscopic Identification.

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